molecular formula C12H24N2O2 B2864621 N,N'-bis(3-methylbutyl)ethanediamide CAS No. 67867-45-2

N,N'-bis(3-methylbutyl)ethanediamide

Cat. No.: B2864621
CAS No.: 67867-45-2
M. Wt: 228.336
InChI Key: RCDNNRZQNQIGCN-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylbutyl)ethanediamide: is an organic compound with a unique structure that includes two 3-methylbutyl groups attached to an ethanediamide backbone

Scientific Research Applications

N,N’-bis(3-methylbutyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)ethanediamide typically involves the reaction of ethanediamide with 3-methylbutylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

ethanediamide+2(3-methylbutylamine)N,N’-bis(3-methylbutyl)ethanediamide+2(ammonia)\text{ethanediamide} + 2 \text{(3-methylbutylamine)} \rightarrow \text{N,N'-bis(3-methylbutyl)ethanediamide} + 2 \text{(ammonia)} ethanediamide+2(3-methylbutylamine)→N,N’-bis(3-methylbutyl)ethanediamide+2(ammonia)

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)ethanediamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler amide derivatives.

    Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction may produce simpler amide derivatives.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

  • N,N’-bis(2-methylpropyl)ethanediamide
  • N,N’-bis(4-methylpentyl)ethanediamide
  • N,N’-bis(3-ethylbutyl)ethanediamide

Comparison: N,N’-bis(3-methylbutyl)ethanediamide is unique due to the presence of 3-methylbutyl groups, which may confer distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N,N'-bis(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)5-7-13-11(15)12(16)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNNRZQNQIGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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